molecular formula C12H28N2 B1280567 (2-Aminoethyl)(decyl)amine CAS No. 7261-71-4

(2-Aminoethyl)(decyl)amine

Cat. No.: B1280567
CAS No.: 7261-71-4
M. Wt: 200.36 g/mol
InChI Key: YZPMGCUOUVFLJC-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(decyl)amine, also known as N-decyl-1,2-ethanediamine, is an organic compound with the molecular formula C12H28N2. It is a type of aliphatic amine characterized by a decyl group attached to an ethylenediamine backbone. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Palladium-Catalyzed Aminomethylation

  • Application : A novel palladium-catalyzed aminomethylamination process was developed using aminoalkenes with aminals. This method is fundamental for synthesizing 2-(2-aminoethyl)indoles and 2-(2-aminoethyl)pyrrolidines, which are crucial in synthetic organic chemistry (Li, Zhou, Yu, & Huang, 2017).

Neoglycoconjugate Chemistry

  • Application : The hydrophobic squaric decyl ester glycosides, derived from 2-aminoethyl glycosides, were used in neoglycoconjugate chemistry. These glycosides are efficient for conjugation to amino-functional microtiter plates, BSA, and aminated Sepharose EAH 4B (Bergh, Magnusson, Ohlsson, Wellmar, & Nilsson, 2001).

Metal-Free Photoredox Catalysis

  • Application : Redox-activated primary amine derivatives were used in metal-free photoredox catalysis for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. This process is scalable and offers broad substrate scope and chemoselectivity under mild conditions (Ociepa, Turkowska, & Gryko, 2018).

Organocatalysis

  • Application : Secondary amines are used as asymmetric catalysts in organocatalysis for the functionalization of carbonyl compounds. This method has seen significant development, especially for aldehydes and ketones (Bertelsen & Jørgensen, 2009).

Polymer-Supported Reagents

  • Application : Polystyrene−divinylbenzene-supported derivatives of tris(2-aminoethyl)amine are utilized for quenching excess reactants and removing impurities in solution-phase syntheses. This simplifies purification processes in combinatorial chemistry (R. J. C. and Hodges, 1997).

Graphene-Based (Photo)Catalysts

  • Application : Amines synthesized from the reduction of nitro compounds using graphene-based catalysts are pivotal in drug synthesis, and other chemical applications. These catalysts offer benefits like high catalytic prowess and easy work-up (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biobased Amines

  • Application : Biobased amines, derived from biomass, are crucial as monomers for synthesizing polyamides, polyureas, and polyepoxydes in various industries. This review discusses the synthesis and applications of biobased primary and secondary amines (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Aminobenzylation of Aldehydes

  • Application : Amines are synthesized through a one-pot aminobenzylation of aldehydes, providing rapid access to amines. This process is crucial in producing bioactive natural products and pharmaceuticals (Wang, Zheng, Xu, Mao, & Walsh, 2018).

Safety and Hazards

(2-Aminoethyl)(decyl)amine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for (2-Aminoethyl)(decyl)amine were not found in the search results, amines in general have been used in the synthesis of various compounds with potential applications in drug development . For example, the condensation of an (S)- or ®-BINOL-derived dialdehyde and tris (2-aminoethyl)amine produced chiral [2+3] imine cages, which were further reduced to furnish more stable chiral amine cages and applied in the enantioselective recognition of (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane .

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)(decyl)amine plays a significant role in biochemical reactions, particularly those involving amine groups. It can act as a ligand, binding to metal ions and forming complexes that are crucial in various enzymatic reactions. For instance, it has been observed to interact with zinc and copper ions, forming complexes that can influence the activity of metalloenzymes . These interactions are essential for the catalytic activity of enzymes involved in hydrolysis reactions, such as those breaking down phosphate esters.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that can either inhibit or activate enzymes. For example, its interaction with zinc ions can lead to the formation of a complex that mimics the active site of zinc metalloenzymes, thereby influencing their catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as monoamine oxidase, which catalyzes the oxidation of amines. This compound can also interact with cofactors like pyridoxal phosphate, influencing the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminoethyl)(decyl)amine can be synthesized through the reaction of decylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}{10}\text{H}{21}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{12}\text{H}{28}\text{N}_2 ]

The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the ethylene oxide.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(decyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines

Properties

IUPAC Name

N'-decylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMGCUOUVFLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505964
Record name N~1~-Decylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7261-71-4
Record name N1-Decyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7261-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Decylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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